3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a chemical compound with a molecular formula of C10H10FN3O2S This compound is notable for its unique structure, which includes a fluorine atom, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide formation: This step involves the reaction of the fluorinated pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The pyrazole ring and sulfonamide group can participate in redox reactions.
Coupling reactions: The compound can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
Substitution reactions: Derivatives with different substituents replacing the fluorine atom.
Oxidation reactions: Oxidized forms of the pyrazole ring or sulfonamide group.
Reduction reactions: Reduced forms of the pyrazole ring or sulfonamide group.
Coupling reactions: Complex molecules with extended carbon or heteroatom chains.
Scientific Research Applications
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
- 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
- 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Uniqueness
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a fluorine atom and a pyrazole moiety that contribute to its reactivity and biological interactions.
The molecular formula of this compound is C10H10FN2O2S, with a molar mass of approximately 274.7 g/mol. The presence of the sulfonamide functional group (-SO2NH2) is significant for its biological activity, particularly in enzyme inhibition and modulation of biochemical pathways.
This compound acts primarily through the inhibition of specific enzymes, such as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, including acid-base balance and fluid secretion. The compound's interaction with CAs can lead to significant alterations in cellular functions and signaling pathways.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on human carbonic anhydrase II (hCAII) and IX (hCAIX). For instance, studies have shown that certain modifications to the pyrazole ring can enhance inhibitory potency. The compound's IC50 values against these enzymes indicate its effectiveness as a potential therapeutic agent.
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
This compound | hCAII | 0.24 ± 0.08 |
This compound | hCAIX | 0.75 ± 0.13 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, potentially leading to bactericidal effects. Comparative studies suggest that certain derivatives may exhibit enhanced activity against specific bacterial strains.
Study on Carbonic Anhydrase Inhibition
A study published in RSC Advances focused on the synthesis and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases. The results indicated that modifications at the phenyl ring significantly influenced the inhibitory activity. For example, compounds with electron-donating groups showed enhanced inhibition compared to those with electron-withdrawing groups .
Antiinflammatory Properties
Another research article highlighted the anti-inflammatory potential of related pyrazole compounds, showing that some derivatives exhibited significant activity comparable to standard anti-inflammatory drugs like diclofenac sodium. The study reported IC50 values indicating promising therapeutic applications in managing inflammatory conditions .
Properties
IUPAC Name |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEEINIFFWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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